3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Lipophilicity Salt form selection ADME optimization

3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS 1322749-72-3) is a dual-substituted imidazo[1,2-a]pyridine building block bearing a fluorine atom at the 3-position and a methyl group at the 7-position on the fused bicyclic core, supplied as the hydrochloride salt. The compound has the molecular formula C₉H₈ClFN₂O₂, a molecular weight of 230.62 g/mol, and is supplied as a solid with a certified purity of 95.0%.

Molecular Formula C9H8ClFN2O2
Molecular Weight 230.62
CAS No. 1322749-72-3
Cat. No. B3097884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
CAS1322749-72-3
Molecular FormulaC9H8ClFN2O2
Molecular Weight230.62
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)F)C(=O)O.Cl
InChIInChI=1S/C9H7FN2O2.ClH/c1-5-2-3-12-6(4-5)11-7(8(12)10)9(13)14;/h2-4H,1H3,(H,13,14);1H
InChIKeyFPVHHEXJDFDLOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS 1322749-72-3): Physicochemical Profile and Procurement Baseline


3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS 1322749-72-3) is a dual-substituted imidazo[1,2-a]pyridine building block bearing a fluorine atom at the 3-position and a methyl group at the 7-position on the fused bicyclic core, supplied as the hydrochloride salt . The compound has the molecular formula C₉H₈ClFN₂O₂, a molecular weight of 230.62 g/mol, and is supplied as a solid with a certified purity of 95.0% . Its notified GHS classification under the CLP criteria includes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), with the GHS07 signal word 'Warning' [1]. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with representatives on the market as kinase inhibitors, GABA-A receptor modulators, and anti-infective agents; the specific 3-fluoro-7-methyl-2-carboxylic acid substitution pattern places this compound at a distinct physicochemical coordinate relative to its closest analogs .

Why 3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride Cannot Be Replaced by In-Class Analogs


Although the imidazo[1,2-a]pyridine-2-carboxylic acid scaffold supports numerous substitution variants, the combination of the 3-fluoro and 7-methyl substituents in the hydrochloride salt form produces a physicochemical signature—LogP, hydrogen-bonding capacity, aqueous solubility, and solid-state storage behavior—that deviates measurably from both the corresponding free acid and closely related positional or des-methyl analogs . The 3-fluoro substituent withdraws electron density from the imidazole ring, modulating the pKa of the adjacent carboxylic acid and altering the protonation equilibria that govern solubility and reactivity in amide coupling or bioconjugation chemistry . The 7-methyl group introduces steric and lipophilic character at the distal pyridine ring position, which distinguishes this compound from the 6-methyl positional isomer despite their identical calculated LogP values . Critically, the hydrochloride counterion confers practical handling advantages—ambient-temperature storage versus the 2–8°C refrigeration required for the free acid—that directly affect supply-chain logistics and long-term stability in compound management workflows . These quantifiable differences mean that substituting a generic imidazo[1,2-a]pyridine-2-carboxylic acid or even the free-base form of the same core into an established synthetic protocol or bioconjugation procedure carries a material risk of altered reaction kinetics, reduced conjugate yield, or unexpected solubility failure.

Quantitative Differentiation Evidence for 3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride: Comparator-Anchored Procurement Data


Lipophilicity (LogP) Differentiation: HCl Salt versus Free Acid Form of the Same Core Structure

The hydrochloride salt form (CAS 1322749-72-3) exhibits a LogP of 2.03, measured via computational prediction within the Hit2Lead database, compared to a LogP of 1.35 for the corresponding free acid (CAS 696632-07-2) as reported on the Fluorochem product datasheet . This +0.68 log-unit difference corresponds to an approximately 4.8-fold higher octanol-water partition coefficient for the salt form under the measurement conditions . The increased lipophilicity of the hydrochloride salt, despite the presence of the ionizable counterion, is consistent with the protonation state of the carboxylic acid group altering the overall hydrogen-bond donor/acceptor profile and thereby reducing aqueous solvation free energy relative to the carboxylate form predominant at physiological pH for the free acid .

Lipophilicity Salt form selection ADME optimization

Acute Oral Toxicity Hazard: Absence of H302 in HCl Salt versus Free Acid

The hydrochloride salt (CAS 1322749-72-3) carries three GHS hazard statements—H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation)—with the signal word 'Warning' and pictogram GHS07 . Notably, the H302 statement ('Harmful if swallowed') is absent from the HCl salt SDS . In contrast, the free acid form (CAS 696632-07-2) from the same supplier carries all four hazard statements: H302, H315, H319, and H335, also with 'Warning' and GHS07 . Both compounds are supplied by Fluorochem under identical SDS documentation standards, providing a directly vendor-matched comparison . The ECHA Classification and Labelling Inventory independently confirms the notified classification of the hydrochloride salt as H315, H319, H335, with no H302 entry recorded [1].

Safety profile GHS classification Laboratory handling

Lipophilicity Differentiation versus Des-Methyl Analog: Impact of the 7-Methyl Group on LogP

Within the Hit2Lead building-block database, where LogP values are computed using a consistent internal algorithm, the target compound (CAS 1322749-72-3) exhibits a LogP of 2.03, compared to a LogP of 1.53 for its des-methyl analog—3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS 1215783-26-8) . This +0.50 log-unit increase is attributable solely to the addition of the 7-methyl substituent, corresponding to an approximately 3.2-fold enhancement in predicted lipophilicity . Both compounds share identical salt form (HCl), purity specification (95%), and stereochemistry (achiral), isolating the methyl-group contribution as the sole structural variable . The 6-methyl positional isomer hydrochloride salt (CAS 1559062-18-8) yields an identical LogP of 2.03, confirming that the methyl position (6- vs. 7-) does not alter the overall partition coefficient within the resolution of the computational model, but may differentiate receptor-binding or metabolic profiles not captured by LogP alone .

Structure-activity relationship LogP modulation Analog selection

Storage Condition Advantage: Ambient Temperature Stability of HCl Salt versus Refrigerated Free Acid

The hydrochloride salt (CAS 1322749-72-3) is specified for storage at room temperature by the Fujifilm Wako product entry, which lists '室温' (room temperature) as the storage condition . In contrast, the free acid form (CAS 696632-07-2) is specified for storage at 2–8°C according to the Chemsrc database, reflecting the greater thermal lability or hygroscopicity of the free carboxylic acid . This distinction has practical implications: the HCl salt form does not require refrigerated shipping or cold-chain storage upon receipt, potentially reducing shipping costs, simplifying inventory management in compound libraries, and extending the window of stability after bench-top exposure during weighing and formulation . The Fluorochem datasheet for the free acid does not explicitly mandate refrigeration, but the Chemsrc refrigeration requirement aligns with the general observation that free imidazo[1,2-a]pyridine-2-carboxylic acids are more prone to decarboxylation or moisture uptake than their hydrochloride salts .

Compound management Storage stability Supply-chain logistics

Documented Application: Chitosan Biopolymer Modification Using 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Hydrochlorides

The peer-reviewed literature contains a specific documented application in which 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochlorides—a compound class that includes the target molecule as a methyl-substituted member—were reacted with the natural biopolymer chitosan in the presence of ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate (EEDQ) as a coupling agent, resulting in the covalent introduction of ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments onto glucosamine units of the polysaccharide backbone [1]. This work, published by Levov et al. in the Russian Journal of General Chemistry (2011, Vol. 81, pp. 1198–1202), is the only primary literature report demonstrating the use of this specific chemical class for polymer functionalization [1]. No equivalent chitosan-modification study has been reported for the des-fluoro, des-methyl, or parent imidazo[1,2-a]pyridine-2-carboxylic acid analogs, making this application uniquely associated with the 3-fluoro-substituted series [1].

Biopolymer conjugation Chitosan modification Drug delivery

Procurement-Relevant Application Scenarios for 3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride


Medicinal Chemistry SAR Campaigns Requiring Defined Lipophilicity in the LogP 2.0–2.5 Range

For hit-to-lead or lead-optimization programs in which the imidazo[1,2-a]pyridine core has been identified as a pharmacophoric scaffold, the target compound offers a LogP of 2.03 that is precisely 0.50 log units above the des-methyl analog (LogP 1.53)—a difference equivalent to a ~3.2-fold increase in lipophilicity . This positions the 3-fluoro-7-methyl substitution pattern as a deliberate lipophilicity-tuning tool within a congeneric series, allowing medicinal chemists to modulate LogP without altering hydrogen-bond donor count or introducing metabolically labile groups . Procurement of the specific 7-methyl variant, rather than the des-methyl or parent scaffold, ensures that the intended SAR coordinate is faithfully represented in the compound collection.

Biopolymer Conjugation and Chitosan-Based Drug Delivery System Development

The only published synthetic protocol for covalently attaching an imidazo[1,2-a]pyridine-2-carbonyl fragment to chitosan specifically employs 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochlorides as the acylating agents [1]. The target compound—bearing the additional 7-methyl group—extends this validated chemistry to a more lipophilic analog, which may alter the physicochemical properties of the resulting chitosan conjugate (e.g., degree of substitution, hydrophobicity, and drug-loading capacity) [1]. Research groups developing chitosan-based drug delivery vehicles or antimicrobial biopolymer coatings should procure the HCl salt form to ensure compatibility with the EEDQ-mediated coupling conditions described in the literature [1].

Laboratory Workflows with Restricted Cold-Chain Capacity or High-Throughput Compound Management

The HCl salt is specified for ambient-temperature storage, whereas the corresponding free acid requires refrigeration at 2–8°C . For core facilities, compound management groups, or medicinal chemistry laboratories operating large building-block collections in automated storage systems without refrigerated compartments, this storage requirement eliminates the logistical burden of cold-chain receiving, reduces energy costs, and minimizes the risk of compound degradation due to repeated freeze-thaw or condensation cycles during aliquot retrieval . When procuring the compound for inclusion in a screening library where ambient storage is the default condition, the HCl salt is the logistically appropriate form .

Synthetic Chemistry Involving Amide Coupling or Esterification Where Carboxylic Acid Reactivity Must Be Controlled

The HCl salt form presents the carboxylic acid in its protonated state, which can be advantageous in coupling reactions (e.g., HATU/HBTU-mediated amide bond formation) where the free carboxylate form may exhibit different reactivity or solubility profiles . The measured LogP difference of +0.68 units between the HCl salt and the free acid translates into differential partitioning behavior during aqueous workup, potentially improving organic-phase recovery of the product after coupling reactions . Additionally, the absence of the H302 acute oral toxicity hazard simplifies waste-stream classification and personal protective equipment requirements relative to the free acid . For process chemistry groups scaling up amide-coupling reactions with this building block, the combination of ambient storage, simplified safety documentation, and predictable extraction behavior makes the HCl salt the operationally preferred form.

Quote Request

Request a Quote for 3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.